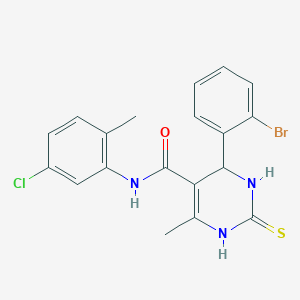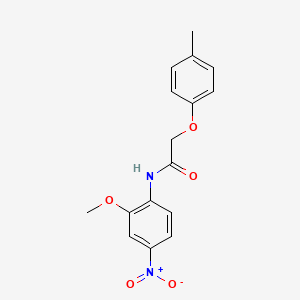![molecular formula C14H13BrN2O B5155261 N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)
N-[(3-bromophenyl)(phenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-bromophenyl)(phenyl)methyl]urea, also known as BPU, is a compound that has been extensively studied for its potential as a therapeutic agent. BPU belongs to the class of urea derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-[(3-bromophenyl)(phenyl)methyl]urea is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of tubulin, a protein that is essential for cell division. This compound binds to the colchicine site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling. This compound has also been shown to reduce the production of reactive oxygen species, which are known to contribute to cellular damage and disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(3-bromophenyl)(phenyl)methyl]urea in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a useful tool for studying the mechanisms of cancer and inflammation. However, this compound has also been found to be toxic to normal cells at high concentrations, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-[(3-bromophenyl)(phenyl)methyl]urea. One area of interest is the development of analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, the potential of this compound as a treatment for other diseases, such as Alzheimer's and Parkinson's, should be explored. Finally, the safety and efficacy of this compound in preclinical and clinical studies should be further evaluated.
In conclusion, this compound is a compound that has shown promise as an anticancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of tubulin and the induction of apoptosis in cancer cells. This compound has several biochemical and physiological effects, and its high potency makes it a useful tool for studying disease mechanisms. However, the toxicity of this compound to normal cells at high concentrations may limit its potential as a therapeutic agent. Future research should focus on developing analogs of this compound, investigating its synergistic effects with other anticancer agents, and exploring its potential as a treatment for other diseases.
Méthodes De Synthèse
The synthesis of N-[(3-bromophenyl)(phenyl)methyl]urea involves the reaction of 3-bromoaniline and benzyl isocyanate in the presence of a catalyst. The resulting product is then treated with urea to obtain this compound. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
N-[(3-bromophenyl)(phenyl)methyl]urea has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been investigated for its anti-inflammatory properties. It has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Propriétés
IUPAC Name |
[(3-bromophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWCJQKPKLSFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)

![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5155219.png)

![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)

